Cas no 36887-98-6 (1,2,3,4-Tetrahydroquinolin-5-amine)

1,2,3,4-Tetrahydroquinolin-5-amine is a heterocyclic organic compound featuring a partially saturated quinoline core with an amine functional group at the 5-position. This structure imparts versatility in synthetic applications, particularly in pharmaceuticals and agrochemicals, where it serves as a key intermediate. Its amine group enables further functionalization, making it valuable for derivatization and scaffold modification. The tetrahydroquinoline framework contributes to enhanced stability and bioavailability compared to fully aromatic analogs. This compound is commonly utilized in the development of bioactive molecules, including CNS agents and antimicrobial compounds, due to its favorable physicochemical properties. High purity grades are available for research and industrial use, ensuring reproducibility in synthetic workflows.
1,2,3,4-Tetrahydroquinolin-5-amine structure
36887-98-6 structure
Product Name:1,2,3,4-Tetrahydroquinolin-5-amine
CAS No:36887-98-6
MF:C9H12N2
MW:148.204981803894
MDL:MFCD08234589
CID:296511
PubChem ID:20633072
Update Time:2025-05-20

1,2,3,4-Tetrahydroquinolin-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4-Tetrahydroquinolin-5-amine
    • 5-Quinolinamine,1,2,3,4-tetrahydro-
    • 1,2,3,4-tetrahydro-quinolin-5-yl-amine
    • 5-Amino-1,2,3,4-tetrahydrochinolin
    • 5-amino-1,2,3,4-tetrahydroquinoline
    • Y8893
    • 1,2,3,4-Tetrahydro-quinolin-5-ylamine
    • MFCD08234589
    • AKOS006287426
    • tetrahydro-5-quinolinamine
    • J-503770
    • DTXSID80609191
    • FT-0715358
    • CS-0451717
    • A850711
    • 36887-98-6
    • Z1198176445
    • AMY26002
    • 1,2,3,4-tetrahydro-5-quinolinamine
    • SCHEMBL2269074
    • AS-30346
    • EN300-2982473
    • SB22929
    • SDCCGSBI-0663153.P001
    • DB-005617
    • MDL: MFCD08234589
    • Inchi: 1S/C9H12N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6,10H2
    • InChI Key: WOHCILOGDCVXRE-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=C(C=2CCC1)N

Computed Properties

  • Exact Mass: 148.10000
  • Monoisotopic Mass: 148.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38A^2
  • XLogP3: 1.6

Experimental Properties

  • Boiling Point: 315.4±31.0°C at 760 mmHg
  • PSA: 38.05000
  • LogP: 2.34610

1,2,3,4-Tetrahydroquinolin-5-amine Security Information

1,2,3,4-Tetrahydroquinolin-5-amine Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,2,3,4-Tetrahydroquinolin-5-amine Pricemore >>

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1,2,3,4-Tetrahydroquinolin-5-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:36887-98-6)1,2,3,4-Tetrahydroquinolin-5-amine
Order Number:A850711
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:32
Price ($):166.0/418.0
Email:sales@amadischem.com

Additional information on 1,2,3,4-Tetrahydroquinolin-5-amine

Recent Advances in the Study of 1,2,3,4-Tetrahydroquinolin-5-amine (CAS: 36887-98-6): A Comprehensive Research Brief

The compound 1,2,3,4-Tetrahydroquinolin-5-amine (CAS: 36887-98-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This research brief aims to provide an in-depth analysis of the latest studies surrounding this compound, focusing on its synthesis, biological activities, and emerging applications in drug development.

Recent studies have highlighted the importance of 1,2,3,4-Tetrahydroquinolin-5-amine as a key intermediate in the synthesis of various bioactive molecules. Its structural motif is frequently found in compounds exhibiting antimicrobial, anticancer, and neuroprotective activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic scaffold.

In the context of neurological disorders, researchers have explored the neuroprotective properties of 1,2,3,4-Tetrahydroquinolin-5-amine derivatives. A recent publication in ACS Chemical Neuroscience reported that certain analogs of this compound showed promising results in mitigating oxidative stress and neuronal apoptosis in in vitro models of Parkinson's disease. These findings open new avenues for the development of neuroprotective agents targeting neurodegenerative diseases.

The synthetic routes to 1,2,3,4-Tetrahydroquinolin-5-amine have also been optimized in recent years. A 2024 study in Organic Letters described a novel catalytic asymmetric synthesis method that significantly improves the yield and enantiomeric purity of the compound. This advancement is particularly important for pharmaceutical applications where chirality plays a crucial role in biological activity.

From a drug discovery perspective, molecular docking studies have revealed that 1,2,3,4-Tetrahydroquinolin-5-amine derivatives can interact with multiple therapeutic targets, including G-protein coupled receptors and various enzymes. This polypharmacological profile makes it an attractive scaffold for the development of multi-target drugs, especially in complex diseases like cancer and metabolic disorders.

Despite these promising developments, challenges remain in the clinical translation of 1,2,3,4-Tetrahydroquinolin-5-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further structure-activity relationship studies and preclinical evaluations. Ongoing research is focusing on prodrug strategies and formulation technologies to overcome these limitations.

In conclusion, 1,2,3,4-Tetrahydroquinolin-5-amine (CAS: 36887-98-6) represents a highly versatile scaffold with significant potential in pharmaceutical development. The recent advancements in its synthesis, biological evaluation, and target identification underscore its importance in contemporary drug discovery efforts. Future research should focus on optimizing its pharmacological properties and advancing promising candidates through the drug development pipeline.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:36887-98-6)1,2,3,4-Tetrahydroquinolin-5-amine
A850711
Purity:99%/99%
Quantity:250mg/1g
Price ($):166.0/418.0
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